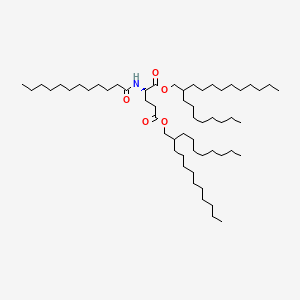![molecular formula C9H10N2O4 B1601203 N-[(2-Nitrophenyl)methyl]glycine CAS No. 42749-52-0](/img/structure/B1601203.png)
N-[(2-Nitrophenyl)methyl]glycine
Descripción general
Descripción
“N-[(2-Nitrophenyl)methyl]glycine” is a chemical compound with the molecular formula C9H10N2O4 . It contains a total of 25 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
“N-[(2-Nitrophenyl)methyl]glycine” contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .Aplicaciones Científicas De Investigación
Synthesis of Chiral Compounds
Research on proline-derived Ni(II) complexes with glycine, including analogs such as GlyNi(II)-5-NO2-BPBP, highlights the compound's utility in asymmetric synthesis of α-amino acids. This application is crucial for producing chiral molecules that are significant in pharmaceuticals and biologically active substances. The process involves efficient amid bond formation, leveraging the steric shielding and nucleophilicity of the amino functionality for synthesizing enantiomerically enriched compounds (Ueki et al., 2003).
Modification of Molecular Structure and Reactivity
The transformation of amino acids like glycine in AOT-based water-in-oil microemulsions reveals insights into the reactivity of glycine derivatives under different conditions. Such studies are essential for understanding how modifications like nitration affect the chemical behavior and reactivity of amino acids in various environments, potentially leading to new applications in material science and catalysis (García‐Río et al., 2005).
Environmental Monitoring and Analysis
The development of sensors based on layered double hydroxides (LDH) for the detection of glyphosate, a molecule structurally related to N-[(2-Nitrophenyl)methyl]glycine, underscores the application of such compounds in environmental monitoring. These sensors facilitate the rapid and sensitive detection of herbicides in agricultural settings, contributing to environmental protection and sustainable farming practices (Khenifi et al., 2009).
Advanced Analytical Methods
The derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for targeted metabolomics analysis demonstrates the compound's utility in enhancing detection sensitivity and specificity in LC–MS analyses. This application is particularly relevant for diagnosing metabolic diseases and investigating the role of metabolites in biological systems, providing a powerful tool for biomedical research and clinical diagnostics (Xiang et al., 2023).
Propiedades
IUPAC Name |
2-[(2-nitrophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-3-1-2-4-8(7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJCIUDMDQNJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530861 | |
| Record name | N-[(2-Nitrophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Nitrophenyl)methyl]glycine | |
CAS RN |
42749-52-0 | |
| Record name | N-[(2-Nitrophenyl)methyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Nitrophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)



![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)







